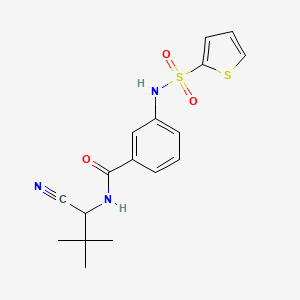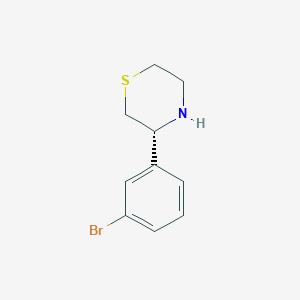![molecular formula C22H20N4O4S B2499723 3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1904019-62-0](/img/structure/B2499723.png)
3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques
Innovative synthesis methods have been developed for compounds with structures related to 3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. For example, ultrasound-assisted synthesis has been employed for the efficient generation of benzimidazo[2,1-b]quinazolin-1(1H)-ones, utilizing a piperidine-catalyzed three-component reaction in aqueous isopropanol. This approach has revealed unique reaction intermediates and mechanisms, such as nucleophilic attacks and electrocyclic ring formations, differing from traditional synthesis methods (Chen, Chung, Narhe, & Sun, 2016). Similarly, electrochemical synthesis techniques have been explored, demonstrating the generation of arylthiobenzazoles through electrochemical oxidation in the presence of nucleophiles, showcasing the versatility of electrochemical methods in synthesizing complex heterocyclic compounds (Amani & Nematollahi, 2012).
Chemical Fixation of CO2
Research has explored the chemical fixation of CO2 into 2-aminobenzonitriles as a novel approach to synthesize quinazoline-2,4(1H,3H)-dione derivatives, highlighting the potential for environmentally friendly and sustainable chemistry practices in the production of pharmaceutically relevant compounds (Vessally, Soleimani‐Amiri, Hosseinian, Edjlali, & Babazadeh, 2017).
Sustainable Synthesis
Solvent-free synthesis methods have been developed for quinazoline-2,4(1H,3H)-diones, using carbon dioxide and catalytic amounts of bases such as DBU, emphasizing the shift towards more sustainable and green chemistry techniques in the synthesis of complex organic molecules (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).
Biological Applications and Studies
Antimicrobial and Antifungal Properties
Research into substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones has shown promising antibacterial and antifungal activities, particularly against Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. These findings suggest the potential for developing new antimicrobial agents based on quinazoline derivatives (Vidule, 2011).
Antitumor Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, such as MCF-7 and HeLa, demonstrating the potential of these compounds in cancer research and therapy. Some derivatives displayed significant cytotoxicity, indicating their potential as lead compounds for anticancer drug development (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).
作用機序
Target of Action
Benzoxazole derivatives, a key structural component of this compound, have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Benzoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzoxazole derivatives can inhibit the growth of certain bacteria and fungi, while others can inhibit the proliferation of cancer cells .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by benzoxazole derivatives , it’s likely that this compound may affect multiple biochemical pathways, leading to downstream effects such as inhibition of microbial growth or cancer cell proliferation.
Result of Action
Benzoxazole derivatives have been reported to exhibit various effects, such as inhibiting the growth of certain bacteria and fungi, and inhibiting the proliferation of cancer cells . Therefore, it’s plausible that this compound may have similar effects.
特性
IUPAC Name |
3-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-19(13-31-22-24-17-7-3-4-8-18(17)30-22)25-11-9-14(10-12-25)26-20(28)15-5-1-2-6-16(15)23-21(26)29/h1-8,14H,9-13H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSWRBGLBCVXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2499640.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)
![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)
![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2499660.png)
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)